5-Cyclopropyl-3-fluoropicolinaldehyde
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Overview
Description
5-Cyclopropyl-3-fluoropicolinaldehyde is a heterocyclic aromatic compound with the molecular formula C₉H₈FNO. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a picolinaldehyde core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-fluoropicolinaldehyde typically involves the cyclopropanation of a suitable precursor followed by fluorination and formylation reactions. One common method includes the use of cyclopropyl bromide and 3-fluoropyridine as starting materials, which undergo a series of reactions including nucleophilic substitution and oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Cyclopropyl-3-fluoropicolinic acid.
Reduction: 5-Cyclopropyl-3-fluoropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropyl-3-fluoropicolinaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-fluoropicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, enhancing the compound’s binding affinity and selectivity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropicolinaldehyde: Similar structure but lacks the cyclopropyl group.
3-Cyclopropyl-2-fluoropyridine: Similar structure but with different functional groups.
Uniqueness
5-Cyclopropyl-3-fluoropicolinaldehyde is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. The cyclopropyl group provides conformational rigidity, while the fluorine atom enhances the compound’s reactivity and binding affinity .
Properties
Molecular Formula |
C9H8FNO |
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Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-cyclopropyl-3-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8FNO/c10-8-3-7(6-1-2-6)4-11-9(8)5-12/h3-6H,1-2H2 |
InChI Key |
ADNJOZWVOKQIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)C=O)F |
Origin of Product |
United States |
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